N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide
Description
N-[3-(Acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide is a synthetic small molecule characterized by a propanamide backbone linking two key moieties:
- 3-(Acetylamino)phenyl group: This substituent provides hydrogen-bonding capacity via the acetamide (-NHCOCH₃) and aromatic stabilization.
- 4-Hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl group: A heterocyclic ring with hydroxyl, methyl, and ketone functionalities, enabling interactions with biological targets through hydrogen bonding and hydrophobic effects.
Properties
Molecular Formula |
C17H19N3O4 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)propanamide |
InChI |
InChI=1S/C17H19N3O4/c1-11-8-15(22)10-17(24)20(11)7-6-16(23)19-14-5-3-4-13(9-14)18-12(2)21/h3-5,8-10,22H,6-7H2,1-2H3,(H,18,21)(H,19,23) |
InChI Key |
GLYIYQRZNGZBBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCC(=O)NC2=CC=CC(=C2)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s amide and pyridinyl groups are susceptible to hydrolysis under specific conditions.
Key Findings :
-
Acidic conditions predominantly cleave the propanamide linkage, while basic hydrolysis selectively targets the acetyl group on the phenyl ring.
-
The pyridinyl hydroxy group remains stable under mild acidic/basic conditions but may undergo dehydration at elevated temperatures (>100°C).
Substitution Reactions
The hydroxypyridinyl and acetamidophenyl groups participate in nucleophilic and electrophilic substitutions.
Key Findings :
-
The acetamido group directs electrophiles to the meta position of the phenyl ring, as observed in nitration .
-
Thionyl chloride-mediated activation enables coupling with primary/secondary amines to form urea analogs, critical for SAR studies .
Oxidation and Reduction
The pyridinyl and acetamido moieties exhibit redox activity.
Key Findings :
-
Strong oxidizing agents like KMnO₄ degrade the pyridinyl ring but preserve the acetamido group.
-
LiAlH₄ reduces the amide bond selectively without affecting the pyridinyl hydroxyl group .
Synthetic Routes
The compound is synthesized via multi-step protocols:
-
Amide Coupling : Reaction of 3-[4-hydroxy-2-methyl-6-oxopyridinyl]propanoic acid with 3-acetamidoaniline using EDCl/HOBt in DMF.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Stability Profile
| Condition | Observation | Source |
|---|---|---|
| Aqueous Solution (pH 7.4) | Stable for 24 hrs; degradation <5% | |
| UV Light Exposure | Rapid decomposition (t₁/₂ = 2 hrs) due to photooxidation of the pyridinyl ring. |
Mechanistic Insights
-
Amide Hydrolysis : Follows a two-step nucleophilic acyl substitution mechanism, with protonation of the carbonyl oxygen enhancing electrophilicity.
-
Aromatic Nitration : The acetamido group’s electron-withdrawing nature directs nitronium ion attack to the meta position .
Analytical Methods
| Technique | Application | Source |
|---|---|---|
| HPLC | Purity assessment (C18 column, acetonitrile/H₂O gradient) | |
| ¹H/¹³C NMR | Structural confirmation (DMSO-d₆, δ 1.9 ppm for methyl, δ 7.2–8.1 ppm for aryl) |
Scientific Research Applications
N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, while the hydroxy and pyridinyl groups can participate in various biochemical pathways. These interactions can modulate enzyme activity and affect cellular processes .
Comparison with Similar Compounds
Core Structural Features
Key Observations:
- Propanamide backbone : A common feature enabling interactions with enzymes or receptors via hydrogen bonding.
- Heterocyclic variations: Pyridinone (original compound) vs. pyrimidine (FE@SNAP) or pyranone (7-3) alter electron distribution and binding affinity.
- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl in S-1) enhance metabolic stability, while hydroxyl groups (e.g., 4-hydroxyphenyl in 30a) improve solubility .
Key Observations:
- Minor structural modifications drastically alter biological targets. The addition of sulfamoyl groups (30a) introduces carbonic anhydrase inhibition .
Physicochemical Properties
Key Observations:
- Higher molecular weight correlates with lower solubility (e.g., 8b vs. 6h) .
- Hydroxyl groups (original compound, 30a) improve aqueous solubility compared to halogenated analogs (S-1) .
Structure-Activity Relationship (SAR) Insights
- Acetylamino Phenyl Group: Critical for target binding; removal or substitution (e.g., with nitro in S-1) shifts activity .
- Heterocyclic Modifications: Pyridinone rings (original compound) may enhance DNAJA1 binding, while pyridazine (6h) or pyrimidine (FE@SNAP) rings favor receptor antagonism .
- Fluorination : Fluorine atoms (e.g., in FE@SNAP) improve metabolic stability and blood-brain barrier penetration .
Biological Activity
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: CHNO
- CAS Number: Not specifically listed in the search results, but related compounds exist.
Anticancer Properties
Recent studies have indicated that compounds similar to N-[3-(acetylamino)phenyl]-3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]propanamide exhibit anticancer activity . For instance, metal chelators based on hydroxypyridinone cores have demonstrated the ability to induce apoptosis in melanoma cells through reactive oxygen species (ROS) generation. This mechanism is crucial as it selectively targets cancer cells while sparing healthy cells .
The proposed mechanism involves:
- Induction of ROS: The compound may increase oxidative stress within cancer cells, leading to cell death.
- Apoptotic Pathways Activation: The elevation of ROS activates intrinsic and extrinsic apoptotic pathways, particularly through the activation of caspases .
Mutagenicity and Safety Profile
There is a need for extensive mutagenicity testing for new compounds. While specific data on this compound's mutagenicity was not available in the search results, it is essential to consider that many compounds with similar structures may exhibit mutagenic properties, necessitating thorough evaluation before clinical application .
Case Studies
- In Vitro Studies on Melanoma Cells:
- Neuroprotective Effects:
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
